molecular formula C19H16NPS B14154394 N,1,1-Triphenylphosphanecarbothioamide CAS No. 82449-23-8

N,1,1-Triphenylphosphanecarbothioamide

Cat. No.: B14154394
CAS No.: 82449-23-8
M. Wt: 321.4 g/mol
InChI Key: LFSOYVGHUJONAP-UHFFFAOYSA-N
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Description

N,1,1-Triphenylphosphanecarbothioamide is a sulfur-containing organophosphorus compound characterized by a central phosphorus atom bonded to a thiourea moiety (C=S) and three phenyl groups. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, coordination chemistry, and materials science. The thiourea group enhances its ability to act as a ligand, while the bulky triphenylphosphine substituents influence reactivity and stability .

Properties

CAS No.

82449-23-8

Molecular Formula

C19H16NPS

Molecular Weight

321.4 g/mol

IUPAC Name

1-diphenylphosphanyl-N-phenylmethanethioamide

InChI

InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22)

InChI Key

LFSOYVGHUJONAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with phenyl isothiocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

    Reaction of Diphenylphosphine with Phenyl Isothiocyanate:

Industrial Production Methods

Industrial production of Phenylamino(thiocarbonyl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding phosphine oxide.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phosphine oxide

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Phenylamino(thiocarbonyl)diphenylphosphine has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Catalysis: Acts as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with various molecular targets. The thiocarbonyl group can act as a nucleophile, participating in reactions with electrophilic species. The diphenylphosphine groups can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiourea Family

Thioamides, such as N-Phenylpyrrolidine-1-carbothioamide (), share the C=S functional group but lack the phosphorus center. Key differences include:

  • Steric Hindrance : The three phenyl groups create significant steric bulk, reducing accessibility to the thiourea site. This contrasts with the less hindered pyrrolidine ring in N-Phenylpyrrolidine-1-carbothioamide, which may facilitate faster reaction kinetics in coordination reactions.

Comparison with Halogenated Phthalimides

Compounds like 3-chloro-N-phenyl-phthalimide () differ in backbone structure but share aromatic substituents. Notable distinctions include:

  • Functional Group Reactivity : The phthalimide’s carbonyl groups are electrophilic, favoring nucleophilic substitution, whereas the thiourea group in N,1,1-Triphenylphosphanecarbothioamide is nucleophilic, enabling metal coordination or hydrogen bonding.
  • Applications: Phthalimides are primarily used as monomers for polyimides (), while phosphorus-containing thioamides are explored for catalytic roles (e.g., in cross-coupling reactions) due to their dual donor sites (P and S).

Hypothetical Data Table for Comparative Analysis

Property This compound N-Phenylpyrrolidine-1-carbothioamide 3-Chloro-N-phenyl-phthalimide
Molecular Weight (g/mol) ~371 (estimated) 206 (reported) 257.68 (reported)
Key Functional Groups PPh₃, C=S Pyrrolidine, C=S Phthalimide, Cl
Electron Effects Electron-withdrawing (PPh₃) Electron-donating (N-pyrrolidine) Electron-withdrawing (Cl)
Potential Applications Catalysis, ligands Ligands, intermediates Polymer synthesis

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